molecular formula C15H13ClN4OS B14976886 N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B14976886
M. Wt: 332.8 g/mol
InChI Key: DXHVOIWBEPCETH-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound with the molecular formula C14H13ClN2OS This compound is notable for its unique structure, which includes a chloro-substituted phenyl ring, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of 3-chloro-2-methylaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 2-mercaptoimidazo[4,5-B]pyridine under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The imidazo[4,5-B]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro-substituted phenyl ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(3-Chlorophenyl)-2-(5-pyridin-4-yl-2H-(1,2,4)triazol-3-ylsulfanyl)acetamide
  • N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research .

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C15H13ClN4OS/c1-9-10(16)4-2-5-11(9)18-13(21)8-22-15-19-12-6-3-7-17-14(12)20-15/h2-7H,8H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

DXHVOIWBEPCETH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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